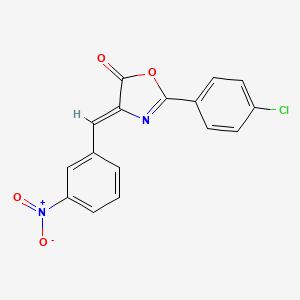

![molecular formula C12H18N6O2 B5526285 2-(乙基氨基)-N-[2-(2-氧代-1-咪唑烷基)乙基]-5-嘧啶甲酰胺](/img/structure/B5526285.png)

2-(乙基氨基)-N-[2-(2-氧代-1-咪唑烷基)乙基]-5-嘧啶甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves complex chemical reactions aiming to explore their potential as inhibitors of specific biological pathways or for their unique chemical properties. For instance, the structure-activity relationship studies of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues have contributed to identifying novel inhibitors of AP-1 and NF-kappaB mediated transcriptional activation, showcasing the synthetic versatility and potential biological relevance of pyrimidine derivatives (Palanki et al., 2002).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their planarity and specific bond angles, plays a crucial role in their chemical behavior and biological activity. The crystal structure of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, for example, highlights the importance of the molecular configuration in determining the compound's stability and reactivity (Deng et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of pyrimidine derivatives are influenced by their molecular structure and functional groups. The Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employing ethyl tertiary amines as carbon sources demonstrates the reactivity of these compounds under specific conditions, leading to valuable products with broad substrate scope and good functional group tolerance (Rao et al., 2017).

科学研究应用

醛氧化酶介导的代谢

一项研究专注于咪唑并[1,2-a]嘧啶的系统结构修饰,以减少醛氧化酶 (AO) 介导的代谢,这与提高包括“2-(乙基氨基)-N-[2-(2-氧代-1-咪唑烷基)乙基]-5-嘧啶甲酰胺”在内的化合物的稳定性和功效有关。通过改变杂环或阻断反应位点,研究人员旨在减少 AO 代谢,这一策略可能适用于提高相关化合物的稳定性 (Linton 等人,2011 年)。

腐蚀抑制

另一项研究评估了相关咪唑啉化合物作为酸性介质中腐蚀抑制剂的电化学行为。这项研究对于了解与“2-(乙基氨基)-N-[2-(2-氧代-1-咪唑烷基)乙基]-5-嘧啶甲酰胺”结构相似的化合物的腐蚀抑制效率具有重要意义,为其在保护金属免受腐蚀方面的潜在应用提供了见解 (Cruz 等人,2004 年)。

抑制 AP-1 和 NF-κB 介导的基因表达

对 2-[(3-甲基-2,5-二氧代(3-吡咯烷基))氨基]-4-(三氟甲基)嘧啶-5-羧酸乙酯及其类似物(与所讨论化合物具有相似的核心)的研究揭示了它们作为 AP-1 和 NF-κB 介导的转录激活抑制剂的潜力。这表明在调节炎症反应或癌症生长机制中可能有应用 (Palanki 等人,2002 年)。

DNA 结合化合物的细胞通透性

对与“2-(乙基氨基)-N-[2-(2-氧代-1-咪唑烷基)乙基]-5-嘧啶甲酰胺”结构密切相关的吡咯-咪唑聚酰胺的细胞通透性的研究强调了结构修饰对于增强细胞摄取的重要性。此类研究有助于开发更有效的基因调控疗法 (Liu 和 Kodadek,2009 年)。

属性

IUPAC Name |

2-(ethylamino)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O2/c1-2-13-11-16-7-9(8-17-11)10(19)14-3-5-18-6-4-15-12(18)20/h7-8H,2-6H2,1H3,(H,14,19)(H,15,20)(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRZUTJUYUCHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=C(C=N1)C(=O)NCCN2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylamino)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-5-pyrimidinecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)

![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)

![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)

![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)

![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B5526236.png)

![3-[({2-[2-(trifluoromethoxy)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5526252.png)

![[(3R*,4R*)-1-[3-(3-methoxy-4-methylphenyl)propanoyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5526253.png)

methyl]-4-ethoxyaniline](/img/structure/B5526279.png)

![methyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5526300.png)

![ethyl 4-(4-{[4-(acetylamino)phenyl]sulfonyl}-1-piperazinyl)-1-piperidinecarboxylate oxalate](/img/structure/B5526307.png)